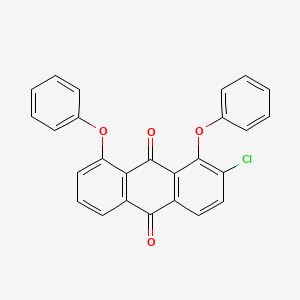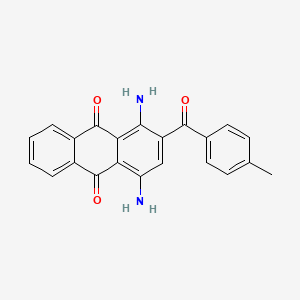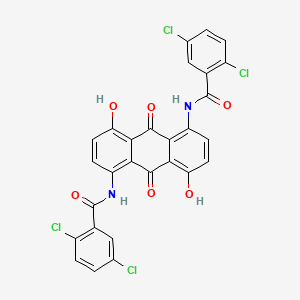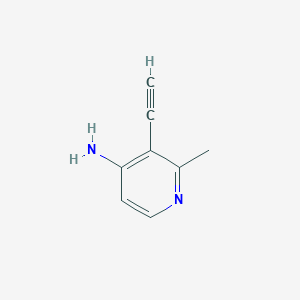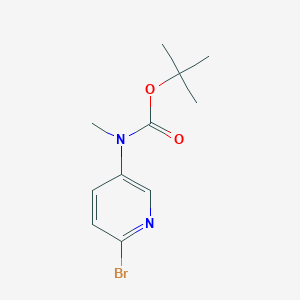
1-(4-Chlorothiazol-5-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorothiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and a methylamine group at the N-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine typically involves the reaction of 4-chlorothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chlorothiazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and methylamine group can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
1-(2-Chlorothiazol-5-yl)ethanone: Similar structure but with an ethanone group instead of a methylamine group.
(4-Chlorothiazol-5-yl)methanol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness: 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine is unique due to the presence of the methylamine group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C5H7ClN2S |
|---|---|
分子量 |
162.64 g/mol |
IUPAC名 |
1-(4-chloro-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-7-2-4-5(6)8-3-9-4/h3,7H,2H2,1H3 |
InChIキー |
ISMYMRODDYOCBS-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(N=CS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


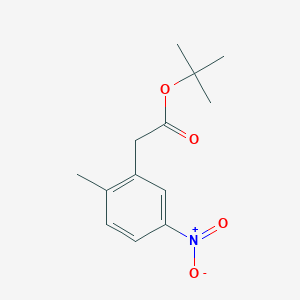
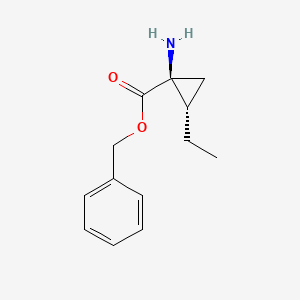

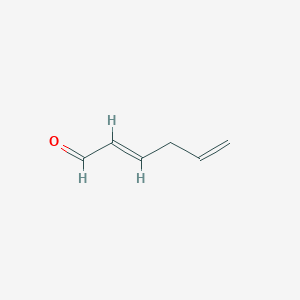
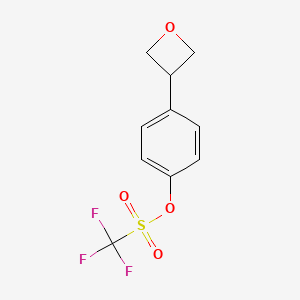
![[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)


